molecular formula C20H21ClN2O2 B2933186 4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol CAS No. 298685-88-8

4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol

Cat. No.: B2933186
CAS No.: 298685-88-8
M. Wt: 356.85
InChI Key: GSYUMYRERJFRPI-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol is a structurally complex aromatic compound featuring:

  • A phenol core with a chlorine substituent at the 4-position.
  • A 2-methylindole moiety linked via a methylene bridge at the phenol’s 2-position.
  • A morpholine ring connected to the same methylene group.

This hybrid structure combines pharmacophoric elements from indole alkaloids (known for anticancer and antimicrobial activities) and morpholine derivatives (often used to enhance solubility and bioavailability).

Properties

IUPAC Name

4-chloro-2-[(2-methyl-1H-indol-3-yl)-morpholin-4-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13-19(15-4-2-3-5-17(15)22-13)20(23-8-10-25-11-9-23)16-12-14(21)6-7-18(16)24/h2-7,12,20,22,24H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUMYRERJFRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)Cl)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be functionalized with a chloro group and a morpholine moiety through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The chloro group can be reduced to form an amino group.

  • Substitution: : The morpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the aid of a base.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: : Amino derivatives of the compound.

  • Substitution: : Substituted morpholines or other functionalized derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Structural and Functional Differences

Indole vs. Pyridine/Azole Moieties :

  • The target compound’s 2-methylindole group distinguishes it from pyridine-based () or oxadiazole-containing analogs (). Indole derivatives are associated with DNA intercalation and kinase inhibition, while oxadiazoles enhance metabolic stability .

Morpholine vs. Simple Amines :

  • The morpholine ring in the target compound may improve solubility compared to ethylamine () or imine-linked substituents (). Morpholine is a common pharmacophore in kinase inhibitors (e.g., FDA-approved drugs like gefitinib) .

Chlorophenol Core: The 4-chloro-2-substituted phenol scaffold is shared across multiple analogs (e.g., S-1, 6h). Chlorine enhances lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity .

Biological Activity

4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol, also known by its CAS Number 1706453-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines.

Table 1: Antitumor Activity of Indole Derivatives

Compound NameCell LineApoptosis Induction (%)Reference
Compound AMCF-733.43
Compound BHeLa27.15
Compound CA54940.00

Anti-inflammatory Activity

The anti-inflammatory potential of 4-chloro derivatives has also been explored. These compounds have been found to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Table 2: Anti-inflammatory Effects

Compound NameModelCytokine Inhibition (%)Reference
4-chloro compoundLPS-stimulated cells50
Compound DCarrageenan-induced45

The biological activity of 4-chloro compounds is often attributed to their ability to interact with specific molecular targets within the cell. The indole moiety is known for its role in modulating signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Study on Apoptosis Induction : A study published in ACS Omega demonstrated that a similar compound significantly activated apoptotic pathways in MCF-7 breast cancer cells, leading to an increase in the apoptotic population by over 30% .
  • Inflammation Model : Research indicated that the compound could effectively reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

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